An In-depth Technical Guide to Pam3CSK4 TFA: A TLR1/TLR2 Agonist
An In-depth Technical Guide to Pam3CSK4 TFA: A TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer complex.[1][2] This document details its mechanism of action, downstream signaling pathways, and applications in immunology research, and provides structured data and experimental protocols for its effective use in a laboratory setting.
Introduction to Pam3CSK4 TFA
Pam3CSK4 (Pam3Cys-Ser-Lys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1] Its structure allows it to be recognized by the TLR2 and TLR1 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental applications.[4]
Mechanism of Action and Signaling Pathway
Upon binding to the TLR1/TLR2 heterodimer, Pam3CSK4 initiates a MyD88-dependent signaling cascade.[1] This leads to the recruitment of downstream adaptor proteins and kinases, ultimately resulting in the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[][5]
The primary signaling pathways activated by Pam3CSK4 include the mitogen-activated protein kinase (MAPK) pathways—specifically ERK1/2, JNK, and p38—and the canonical NF-κB pathway.[5][6] Activation of these pathways leads to cellular responses such as cytokine production (e.g., IL-6, IL-8, TNF-α, and IL-1β), enhanced antigen presentation, and the promotion of T-helper 1 (Th1) and Th17 cell differentiation.[5][7][8]
Figure 1: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for Pam3CSK4 TFA, compiled from various research applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [1][9] |
| Molecular Weight | 1852.33 g/mol | [1][9] |
| Purity | ≥95% | [1][7] |
| Solubility | Soluble in water (up to 2 mg/ml) and 50% Ethanol/water (up to 1 mg/ml). | [1][7] |
Table 2: Biological Activity and Working Concentrations
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (Human TLR1/2) | 0.47 ng/mL | HEK293 cells | [4][10][11][12][13] |
| EC₅₀ (Equine TLR1/2) | 18.73 ng/mL | SW620 cells | [11] |
| In Vitro Working Concentration | 0.1 - 100 ng/mL | Various cell lines | [14] |
| In Vivo Working Concentration | 2 - 20 µ g/mouse | Mice | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Pam3CSK4 TFA.
NF-κB Reporter Assay in HEK293 Cells
This assay is commonly used to quantify the activation of the NF-κB pathway in response to TLR agonists.
Materials:
-
HEK293 cells
-
Plasmids: pNF-kB-SEAP (secreted embryonic alkaline phosphatase reporter), pCMV/TLR1, and pCMV/TLR2
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Pam3CSK4 TFA
-
SEAP detection reagent
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with pNF-kB-SEAP, pCMV/TLR1, and pCMV/TLR2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 48 hours to allow for expression of the receptors and reporter gene.
-
Stimulation: Prepare serial dilutions of Pam3CSK4 TFA in cell culture medium. A typical concentration range is 10 pg/mL to 100 ng/mL. Add the Pam3CSK4 TFA dilutions to the cells.
-
Incubation: Incubate the stimulated cells for 6-24 hours.
-
Detection: Collect the cell culture supernatant and measure SEAP activity using a chemiluminescent or colorimetric substrate according to the manufacturer's protocol.
-
Data Analysis: Quantify the light output or absorbance and plot the results as a function of Pam3CSK4 TFA concentration to determine the EC₅₀.
Figure 2: Workflow for an NF-κB reporter assay.
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokine production from immune cells following stimulation with Pam3CSK4 TFA.
Materials:
-
Primary immune cells (e.g., human monocytes, mouse bone marrow-derived macrophages) or a relevant cell line.
-
Pam3CSK4 TFA
-
Cell culture medium and supplements
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture: Isolate and culture primary immune cells or seed a cell line in a 96-well plate. For primary human monocytes, a typical density is 2 x 10⁶ cells/mL.[5]
-
Stimulation: Treat the cells with varying concentrations of Pam3CSK4 TFA. A common concentration is 50 ng/mL.[5] Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period, typically 18-24 hours, to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Applications in Research
Pam3CSK4 TFA is a versatile tool in immunology and drug discovery. Its key applications include:
-
Studying Innate Immunity: As a specific TLR1/TLR2 agonist, it is instrumental in elucidating the signaling pathways and cellular responses of the innate immune system.[1][]
-
Vaccine Adjuvant Development: Pam3CSK4 has shown potential as a vaccine adjuvant, enhancing antigen-specific immune responses.[8][9]
-
Drug Screening: It can be used in high-throughput screening assays to identify novel inhibitors or modulators of the TLR1/TLR2 signaling pathway.
-
Inflammation Research: Pam3CSK4 is used to induce inflammatory responses in vitro and in vivo to study the mechanisms of inflammation and to test the efficacy of anti-inflammatory compounds.[15]
-
Cell Differentiation Studies: It has been shown to influence the differentiation of hematopoietic stem cells towards a myeloid lineage.[16]
Conclusion
Pam3CSK4 TFA is a well-characterized and potent agonist of the TLR1/TLR2 complex, making it an invaluable reagent for a wide range of immunological research. Its ability to specifically activate a key pattern recognition receptor allows for detailed investigation of innate immune signaling and cellular responses. The provided data and protocols serve as a guide for the effective utilization of Pam3CSK4 TFA in experimental settings.
References
- 1. invivogen.com [invivogen.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pam3CSK4 TFA | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 13. Pam3CSK4 TFA (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]
- 14. Novus Biologicals Pam3CSK4, TLR1 and TLR2 Ligand 0.1 mg | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.co.uk]
- 15. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The TLR1/2 agonist PAM(3)CSK(4) instructs commitment of human hematopoietic stem cells to a myeloid cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
